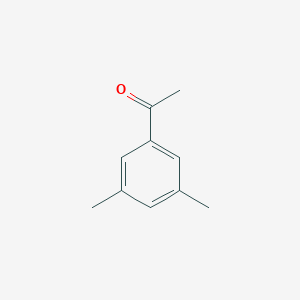

1-(3,5-Dimethylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIHFZLJJUNKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928152 | |

| Record name | 1-(3,5-Dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-42-8, 5379-16-8 | |

| Record name | Ethanone, 1-(dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3,5-Dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 3,5 Dimethylphenyl Ethanone

Regioselective Synthesis of 1-(3,5-Dimethylphenyl)ethanone

The precise placement of functional groups on an aromatic ring is a cornerstone of modern synthetic chemistry. For this compound, achieving regioselectivity is crucial to avoid the formation of undesired isomers.

Friedel-Crafts Acylation Approaches to this compound.askfilo.com

The Friedel-Crafts acylation of m-xylene (B151644) with an acetylating agent is a primary method for synthesizing this compound. askfilo.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride being a common choice. askfilo.commasterorganicchemistry.com The reaction involves the formation of an acylium ion, which then attacks the electron-rich m-xylene ring. byjus.com

The efficiency of the Friedel-Crafts acylation is highly dependent on the catalyst system and reaction parameters. rsc.orgresearchgate.net Research has focused on developing more environmentally friendly and reusable solid acid catalysts, such as iron oxide supported on HY zeolite. rsc.orgresearchgate.net In one study, the use of an Fe2O3/HY catalyst demonstrated excellent performance in the acylation of m-xylene. rsc.org Optimization of reaction conditions, including the load of Fe2O3, temperature, and molar ratio of reactants, was found to be critical for maximizing the yield of the desired product. rsc.orgresearchgate.net For instance, increasing the reaction temperature from 70 to 130°C led to a significant increase in the conversion of the acylating agent. rsc.org The use of ultrasound irradiation has also been explored as a method to accelerate Friedel-Crafts acylation reactions, offering a green and rapid alternative to traditional heating. acs.org

| Catalyst | Acylating Agent | Key Findings | Reference |

|---|---|---|---|

| Fe2O3/HY Zeolite | Benzoyl chloride | Achieved 99.5% conversion of benzoyl chloride and 94.5% selectivity for the acylated product. Catalytic activity is linked to the increase in Lewis acidic sites. | rsc.org |

| FeTPA/TiO2 | Benzoyl chloride | Demonstrated excellent catalytic performance, with optimization of reaction parameters leading to high yields. | researchgate.net |

| Phosphotungstic acid (PTA)@MIL-53 (Fe) | Acyl chlorides | Efficient under ultrasound irradiation, and the catalyst can be regenerated and reused multiple times without significant loss of performance. | acs.orgnih.gov |

Various Lewis acids are employed in Friedel-Crafts acylation, with their activity and selectivity differing. masterorganicchemistry.com Traditional catalysts like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are effective but can be corrosive and generate significant waste. rsc.org Modern research has focused on solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact. rsc.org

A study on the acylation of m-xylene with benzoyl chloride using an iron oxide-supported HY zeolite catalyst (Fe2O3/HY) highlighted the importance of Lewis acidity. rsc.org It was found that increasing the Lewis acid sites on the catalyst, by doping HY zeolite with Fe2O3, significantly enhanced the catalytic activity. rsc.org This suggests that Lewis acid sites are more crucial than Brønsted acid sites for this particular acylation. rsc.org Metal triflates have also emerged as effective and recyclable catalysts for Friedel-Crafts acylation, demonstrating high activity in deep eutectic solvents. acs.org

| Lewis Acid Type | Example | Key Characteristics | Reference |

|---|---|---|---|

| Traditional Homogeneous | AlCl3, FeCl3 | Highly effective but often require stoichiometric amounts and can be corrosive and difficult to separate from the reaction mixture. | masterorganicchemistry.comrsc.org |

| Solid Acid (Heterogeneous) | Fe2O3/HY Zeolite | Reusable, environmentally friendlier, and catalytic activity can be tuned by modifying the number of Lewis acid sites. | rsc.orgresearchgate.net |

| Metal Triflates | Various metal triflates | Strong Lewis acidity, water tolerant, and can be recycled. Effective in green solvents like deep eutectic solvents. | acs.org |

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound.nih.gov

Palladium-catalyzed cross-coupling reactions offer an alternative and highly regioselective route to aryl ketones. The Suzuki-Miyaura reaction, for instance, is a powerful method for forming carbon-carbon bonds. nih.gov Although a direct synthesis of this compound via a palladium-catalyzed coupling reaction is not explicitly detailed in the provided results, the synthesis of a related compound, 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene, was achieved in a 70% yield through a Suzuki cross-coupling reaction. nih.gov This demonstrates the potential of palladium catalysis for constructing the 3,5-dimethylphenyl moiety with high precision. Other palladium-catalyzed reactions, such as the arylation of 2-chloroaryl methyl ketones, have also been developed for the synthesis of diarylethanones. arkat-usa.org

Green Chemistry Approaches in the Synthesis of this compound

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of acetophenones, including this compound. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Syntheses

A significant stride in green synthesis is the move towards solvent-free reaction conditions, which eliminates the environmental and economic costs associated with volatile organic solvents. One such method involves the Friedel-Crafts acylation of aromatic compounds using zinc oxide (ZnO) as a reusable catalyst at room temperature. chemistryjournals.net This approach simplifies product isolation and reduces toxic waste. chemistryjournals.net Another emerging solvent-free technique is the photocatalytic aerobic oxidation of the corresponding alcohol, which can be driven by visible light using catalysts like titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄). Mechanochemistry, which uses mechanical force to induce chemical reactions, also presents a powerful solvent-free alternative for various organic transformations, including those for synthesizing heterocyclic compounds from precursors. researchgate.net

Biocatalytic Pathways for Related Compounds

Biocatalysis offers a highly selective and environmentally friendly route for chemical synthesis. While direct biocatalytic synthesis of this compound is not widely documented, extensive research on related acetophenones highlights the potential of this approach.

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various other microorganisms, are frequently used for the asymmetric reduction of substituted acetophenones to produce valuable chiral alcohols. ftb.com.hrmdpi.com These reactions typically occur in an aqueous medium under mild conditions. ftb.com.hrsrce.hr The substrate scope is broad, though the presence of substituents on the aromatic ring, such as the two methyl groups in this compound, can influence the reaction rate. mdpi.com For instance, studies on the reduction of other acetophenones have shown that electron-donating methyl groups can sometimes decrease the catalytic activity. mdpi.com

Plant-mediated bioreduction is another promising green method. Research on the closely related isomer, 1-(3,4-dimethylphenyl)ethanone, demonstrated successful asymmetric reduction using various vegetable roots as biocatalysts, with sugar beet showing particularly high efficiency and enantioselectivity. researchgate.net Such studies underscore the potential of using whole plant cells or their cultures as readily available, inexpensive biocatalysts for producing chiral derivatives from dimethylphenyl ethanones. researchgate.netresearchgate.net

The following table summarizes the findings of biocatalytic reduction on acetophenone (B1666503) derivatives, indicating the variety of biocatalysts and the high enantiomeric excesses achievable.

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

| Substituted Acetophenones | Soaked Rajma (Kidney Beans) | (R)-Carbinols | Variable | Variable | srce.hr |

| 2-Bromo-4-fluoro acetophenone | Candida, Saccharomyces, etc. | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >90 | >99 | mdpi.com |

| 1-(3,4-Dimethylphenyl)ethanone | Sugar Beet Root | 1-(3,4-dimethylphenyl)ethanol | 88.2 | 97.2 (S) | researchgate.net |

| 1-(3,4-Dimethylphenyl)ethanone | Sugar Beet Cell Cultures | 1-(3,4-dimethylphenyl)ethanol | 88.2 | >99 | researchgate.net |

Use of Deep Eutectic Solvents in Ethanone (B97240) Synthesis

Deep eutectic solvents (DES) have emerged as green alternatives to traditional organic solvents. They are typically composed of a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, forming a eutectic mixture with a melting point lower than either of the individual components. rsc.orgnih.gov

For ethanone synthesis, DES can act as both the solvent and the catalyst in Friedel-Crafts acylation reactions. rsc.org For example, a DES formed from choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been effectively used for the acylation of aromatic compounds, offering high yields and the significant advantage of being reusable for multiple cycles without losing catalytic activity. rsc.org Similarly, various metal triflates have been shown to be effective catalysts for Friedel-Crafts acylation in DES, providing good to excellent yields of ketone products. acs.org The use of DES in combination with biocatalysts, creating natural deep eutectic solvents (NADES), has also been explored for the reduction of related ketones like 1-(3,4-dimethylphenyl)ethanone, demonstrating the biocompatibility of these green solvents with whole-cell systems. researchgate.net

The table below shows examples of deep eutectic solvents used in Friedel-Crafts reactions.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

| Choline Chloride | Zinc Chloride | 1:3 | Acylation of aromatics | rsc.org |

| Choline Chloride | 3-Phenylpropionic Acid | 1:2 | Acylation of anisole | acs.org |

| Choline Chloride | Urea | 1:2 | Acylation of anisole | acs.org |

| Choline Chloride | Zinc Chloride | 1:2 | Alkylation of arenes | rsc.org |

Novel and Emerging Synthetic Routes to the this compound Scaffold

Beyond traditional Friedel-Crafts acylation, several novel synthetic strategies are being developed for aryl ketones. Organometallic cross-coupling reactions, such as the Kumada and Suzuki-Miyaura couplings, offer regioselective pathways to compounds like this compound. These methods are particularly valuable when high functional group tolerance is required, though they may involve specialized catalysts and ligands.

Photocatalytic aerobic oxidation, which uses visible light to drive the oxidation of a secondary alcohol to the corresponding ketone, represents another innovative and green approach. This method can proceed under solvent-free conditions, although yields for analogous acetophenones are currently moderate. Furthermore, this compound itself serves as a crucial starting material, or scaffold, for synthesizing more complex molecules, such as novel thiazolyl-pyrazole derivatives with potential biological activity. d-nb.info

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the synthesis of this compound is critical for optimizing reaction conditions, improving yields, and controlling selectivity.

Kinetic Studies of Acylation Reactions

Kinetic studies of Friedel-Crafts acylation, the most common method for synthesizing this compound, provide insight into the reaction's rate-determining steps. Investigations into the acylation of xylene have used deuterium (B1214612) kinetic isotope effects to probe the reaction mechanism. nih.gov These studies suggest that the reaction can proceed through different kinetic scenarios depending on the nature of the intermediate π-complexes and σ-complexes. nih.gov

In studies of related reactions, such as the lanthanide triflate-catalyzed acylation of anisole, a primary kinetic isotope effect (kH/kD) of 2.6 was observed. chemistryjournals.net This value is consistent with the cleavage of the aromatic C-H bond being the turnover-limiting step in the catalytic cycle. chemistryjournals.net Similarly, kinetic analyses have been established for the benzoylation of m-xylene over various solid acid catalysts, providing a framework for understanding the kinetics of acylation on a dimethyl-substituted benzene (B151609) ring. researchgate.netresearchgate.net These mechanistic insights are crucial for the rational design of more efficient catalysts and processes for the synthesis of this compound.

Elucidation of Reaction Intermediates

The transformation of this compound into various products proceeds through a series of short-lived reaction intermediates. While direct observation of these species can be challenging, their existence is inferred through a combination of mechanistic studies, spectroscopic analysis, and comparison with related, well-documented reactions.

Key reactions involving ketones like this compound include nucleophilic additions to the carbonyl group, reactions at the α-carbon, and electrophilic substitution on the aromatic ring. In reactions involving the carbonyl group, a common intermediate is the alkoxide formed upon nucleophilic attack. For instance, in reduction reactions using agents like sodium borohydride (B1222165), the hydride ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to yield the corresponding alcohol, 1-(3,5-dimethylphenyl)ethanol.

Another critical class of intermediates are enolates and enols , which are formed by the deprotonation of the α-carbon (the methyl group adjacent to the carbonyl). These intermediates are central to reactions such as aldol (B89426) condensations and halogenations under basic conditions. The formation of the enolate anion creates a nucleophilic center at the α-carbon, allowing it to react with various electrophiles.

In the context of photochemical reactions, ketones can absorb light to form an excited state. This excited species can then undergo a variety of transformations. One such pathway involves the formation of a biradical intermediate . For example, in the Paternò-Büchi reaction, the excited ketone can react with an alkene to form a biradical which then cyclizes to an oxetane. researchgate.net While not specifically detailed for this compound, this is a known reaction pathway for aromatic ketones.

Furthermore, in reactions involving the aromatic ring, such as Friedel-Crafts acylation to synthesize related ketones, an acylium ion (R-C≡O⁺) acts as the key electrophilic intermediate that attacks the electron-rich aromatic ring. rsc.org While this compound is often the product of such a reaction, understanding the reverse or further substitution reactions would involve the formation of a sigma complex (or arenium ion) as an intermediate. This resonance-stabilized carbocation is formed when the electrophile attaches to the benzene ring.

Mechanistic studies on closely related compounds provide further insight. For example, the reaction of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone has been studied in detail, with key intermediates being characterized through techniques like single-crystal X-ray analysis and NMR studies to elucidate the reaction mechanism. researchgate.net Such studies on analogous compounds are invaluable for predicting the behavior and intermediates of this compound.

Theoretical Modeling of Reaction Pathways

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic landscapes of chemical reactions and understanding their mechanisms at a molecular level. acs.org For this compound, theoretical modeling can provide insights into reaction pathways that are difficult to study experimentally.

DFT calculations can be employed to model the electron density distribution of the molecule. For this compound, this would reveal the electrophilic nature of the carbonyl carbon and the nucleophilic character of the aromatic ring, helping to predict its reactivity towards different reagents. The steric and electronic effects of the two methyl groups on the aromatic ring can also be quantified, explaining their influence on the regioselectivity of electrophilic substitution reactions.

Furthermore, theoretical modeling can be used to calculate the energies of reactants, transition states, intermediates, and products for a given reaction. This allows for the construction of a potential energy surface, which maps out the most favorable reaction pathway. For instance, in a nucleophilic addition reaction, the energy barrier for the formation of the tetrahedral intermediate can be calculated, providing a measure of the reaction rate.

Studies on related molecules have demonstrated the power of this approach. For example, DFT calculations have been used to model the reactivity of isomers like 1-(2,4-dimethylphenyl)ethanone. In the study of the pyrolysis of lignin (B12514952) model compounds, which include substituted phenols and ketones, DFT has been used to analyze elementary reaction mechanisms, including unimolecular decomposition and the formation of radical intermediates. nih.gov These computational studies help to identify the lowest energy pathways and predict the major products of complex reactions.

While specific theoretical studies on this compound are not widely reported, the established methodologies can be readily applied. Such studies could, for example, compare the energy barriers for different reaction pathways in a competitive reaction scenario, or investigate the influence of solvents on the reaction mechanism. The table below outlines some predictable physicochemical properties for this compound, which form the basis for more advanced computational studies. ambeed.com

| Property | Predicted Value |

| Molar Refractivity | 46.57 |

| Topological Polar Surface Area | 17.1 Ų |

| Number of Rotatable Bonds | 1 |

| Number of H-bond Acceptors | 1 |

| Number of H-bond Donors | 0 |

By combining experimental observations with the predictive power of theoretical modeling, a comprehensive understanding of the chemical transformations of this compound can be achieved, paving the way for its more efficient use in chemical synthesis.

Chemical Reactivity and Advanced Transformations of 1 3,5 Dimethylphenyl Ethanone

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 1-(3,5-dimethylphenyl)ethanone is substituted with three groups: two methyl groups at positions 3 and 5, and an acetyl group at position 1. The reactivity and orientation of incoming electrophiles are governed by the cumulative electronic and steric effects of these substituents. Methyl groups are activating, ortho-, para-directors due to inductive effects and hyperconjugation. youtube.comlibretexts.org Conversely, the acetyl group is a deactivating, meta-director because of its electron-withdrawing nature through resonance. youtube.comlibretexts.org

The directing effects of these groups converge to determine the position of substitution. The methyl groups activate positions 2, 4, and 6. The acetyl group directs incoming electrophiles to positions 3 and 5, which are already occupied, but deactivates the ortho (2, 6) and para (4) positions relative to the meta positions. However, the strong activating effect of the two methyl groups overrides the deactivating effect of the acetyl group, making the ring as a whole activated towards electrophilic substitution, with the reaction occurring at the positions activated by the methyl groups.

Electrophilic halogenation and nitration of this compound introduce a halogen (e.g., Br, Cl) or a nitro group (NO₂) onto the aromatic ring, respectively. These reactions proceed by attacking the electron-rich positions on the benzene (B151609) ring. Given the directing effects of the existing substituents, substitution is anticipated at positions 2, 4, and 6.

Standard conditions for these reactions would involve reagents such as:

Bromination: Bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Nitration: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). semanticscholar.org

The potential monosubstituted products are determined by the available activated positions on the aromatic ring.

Table 1: Potential Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Potential Product(s) |

|---|---|---|

| Halogenation | Br⁺ | 1-(2-Bromo-3,5-dimethylphenyl)ethanone1-(4-Bromo-3,5-dimethylphenyl)ethanone |

Regioselectivity in electrophilic aromatic substitution is dictated by both electronic and steric factors. youtube.com

Electronic Effects: The positions ortho and para to the activating methyl groups (positions 2, 4, and 6) are electronically favored for substitution. The acetyl group's meta-directing effect reinforces the activation at positions 2 and 6. Therefore, from a purely electronic standpoint, positions 2, 4, and 6 are all highly activated.

Steric Hindrance: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituent groups. wikipedia.org The acetyl group is significantly bulkier than the methyl groups. An incoming electrophile approaching positions 2 or 6 would experience considerable steric repulsion from the adjacent acetyl group. youtube.com The position at C4, however, is flanked by a methyl group and a hydrogen atom, presenting a much less sterically crowded environment.

Consequently, while positions 2, 4, and 6 are all electronically activated, substitution at C4 is sterically favored. This leads to the prediction that the major product of electrophilic aromatic substitution on this compound will be the 4-substituted isomer. youtube.comyoutube.com

Carbonyl Group Transformations

The carbonyl group of this compound can be reduced to a secondary alcohol (carbinol), yielding 1-(3,5-dimethylphenyl)ethanol. This transformation is a fundamental reaction in organic synthesis. The reduction of the prochiral ketone creates a new stereocenter, meaning that two enantiomeric forms (R and S) of the alcohol can be produced.

Chemoselective reduction, which targets the carbonyl group without affecting the aromatic ring, is readily achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents, however, are achiral and will typically produce a racemic mixture of the R- and S-enantiomers of 1-(3,5-dimethylphenyl)ethanol.

Achieving stereoselectivity to form one enantiomer preferentially requires the use of chiral reagents or catalysts. While not extensively documented for this specific substrate, methodologies developed for similar aromatic ketones are applicable.

Biocatalysis offers a highly efficient and environmentally friendly approach for the asymmetric reduction of prochiral ketones to enantiomerically pure alcohols. nih.gov This method utilizes enzymes, particularly alcohol dehydrogenases (ADHs), from microorganisms or plants as catalysts. nih.govresearchgate.net These enzymes operate in a chiral environment, enabling exquisite control over the stereochemical outcome of the reaction, often yielding products with very high enantiomeric excess (e.e.). researchgate.net

Studies on structurally similar ketones demonstrate the power of this approach. For instance, the asymmetric reduction of prochiral ketones has been successfully carried out using various biocatalysts, including bacteria, yeast, and plant cells. researchgate.netresearchgate.net

Table 2: Examples of Biocatalytic Reduction of Analogous Aromatic Ketones

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)ethanone | Sugar beet cell cultures | (S)-1-(3,4-Dimethylphenyl)ethanol | 88.2 | >99 |

| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | Lactobacillus kefir | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | >99 | >99 |

Data is illustrative of methodologies applicable to this compound and is based on published results for analogous compounds. researchgate.netresearchgate.net

These examples highlight that biocatalytic methods are capable of producing chiral carbinols with excellent yield and near-perfect stereoselectivity. researchgate.net Such methodologies represent a potent strategy for the synthesis of enantiomerically pure (R)- or (S)-1-(3,5-dimethylphenyl)ethanol.

Oxidation Reactions to Carboxylic Acids and Related Species

The oxidation of this compound is a significant transformation that leads to the formation of 3,5-dimethylbenzoic acid, a valuable carboxylic acid derivative. This conversion can be achieved through various oxidative methods, with the choice of reagent influencing the reaction conditions and efficiency.

One common method for the oxidation of alkylaryl ketones to carboxylic acids is the haloform reaction. This reaction proceeds by the repeated halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a carboxylate and a haloform. For this compound, treatment with a halogen (such as bromine or iodine) in an aqueous sodium hydroxide (B78521) solution would yield sodium 3,5-dimethylbenzoate, which upon acidification, would provide 3,5-dimethylbenzoic acid.

Alternatively, strong oxidizing agents can be employed to directly oxidize the acetyl group. For instance, mesitylene (B46885) (1,3,5-trimethylbenzene), a structurally related compound, can be oxidized to 3,5-dimethylbenzoic acid and 5-methylisophthalic acid using 30% nitric acid under reflux conditions. prepchem.com This suggests that similar conditions could potentially oxidize the acetyl group of this compound. Another approach involves the catalytic oxidation using metal salts. For example, the production of 3,5-dimethylbenzoic acid from mesitylene can be achieved through liquid phase air or pure oxygen oxidation in the presence of metal salt catalysts like cobalt(II) acetate (B1210297) and manganese(II) acetate, often with a bromide initiator in an acetic acid solvent. google.comgoogle.com A patented method describes the oxidation of mesitylene using oxygen in the presence of a composite catalyst and an adjuvant like paraformaldehyde. google.com These methods highlight potential pathways for the oxidation of this compound to its corresponding carboxylic acid.

A study on the synthesis of 3,5-diethylbenzoic acid from 1-(3,5-diethylphenyl)ethanone utilized sodium hydroxide and bromine in 1,4-dioxane (B91453) and water, achieving a 90% yield, which is a variation of the haloform reaction. chemicalbook.com This provides a strong precedent for the successful application of this method to this compound.

The following table summarizes potential methods for the oxidation of this compound to 3,5-dimethylbenzoic acid based on analogous reactions.

| Oxidizing Agent/System | Substrate Analogue | Product | Reference(s) |

| NaOH / Br2 in 1,4-dioxane/water | 1-(3,5-diethylphenyl)ethanone | 3,5-diethylbenzoic acid | chemicalbook.com |

| 30% Nitric Acid | Mesitylene | 3,5-dimethylbenzoic acid | prepchem.com |

| O2 / Co(OAc)2, Mn(OAc)2 | Mesitylene | 3,5-dimethylbenzoic acid | google.comgoogle.com |

| O2 / Composite catalyst, paraformaldehyde | Mesitylene | 3,5-dimethylbenzoic acid | google.com |

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl group of this compound is electrophilic and susceptible to attack by various nucleophiles. These nucleophilic addition reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of products.

Grignard Reactions: The addition of Grignard reagents (organomagnesium halides) to this compound provides a versatile route to tertiary alcohols. masterorganicchemistry.comwisc.eduyoutube.commasterorganicchemistry.com For example, the reaction with methylmagnesium bromide, followed by an acidic workup, would yield 2-(3,5-dimethylphenyl)propan-2-ol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. wisc.edu

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, forming an alkene. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comumass.edu This is achieved by reacting this compound with a phosphorus ylide (Wittig reagent). For instance, the reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would produce 1-(3,5-dimethylphenyl)-1-propene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgadichemistry.comlibretexts.orgorganic-chemistry.orgbeilstein-journals.org When this compound is treated with an α-halo ester, such as ethyl bromoacetate (B1195939), and zinc, the corresponding β-hydroxy ester, ethyl 3-hydroxy-3-(3,5-dimethylphenyl)butanoate, is formed. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents and typically does not react with the ester functionality. wikipedia.orgadichemistry.comlibretexts.org

The table below illustrates the expected products from the nucleophilic addition of various reagents to this compound.

| Reaction Type | Nucleophilic Reagent | Expected Product |

| Grignard Reaction | Methylmagnesium bromide | 2-(3,5-dimethylphenyl)propan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-(3,5-dimethylphenyl)-1-propene |

| Reformatsky Reaction | Ethyl bromoacetate / Zinc | Ethyl 3-hydroxy-3-(3,5-dimethylphenyl)butanoate |

Condensation Reactions and Heterocycle Formation

Condensation reactions involving this compound are pivotal for the synthesis of various heterocyclic compounds. These reactions typically involve the formation of a new ring system through a series of bond-forming and bond-breaking steps, often with the elimination of a small molecule like water.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a classic method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgdbpedia.orgorganic-chemistry.orguobaghdad.edu.iqrsc.org While this compound itself is not a 1,4-dicarbonyl, it can be a precursor to such compounds. For example, α-halogenation of this compound followed by reaction with a β-ketoester enolate could generate a 1,4-dicarbonyl intermediate. This intermediate could then undergo cyclization in the presence of an acid (for furan (B31954) synthesis), a primary amine or ammonia (B1221849) (for pyrrole (B145914) synthesis), or a sulfur source like phosphorus pentasulfide (for thiophene (B33073) synthesis). wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that provides a direct route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, reaction with ethyl cyanoacetate (B8463686) and sulfur in the presence of a base like morpholine (B109124) would be expected to yield ethyl 2-amino-4-(3,5-dimethylphenyl)-5-methylthiophene-3-carboxylate. The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a multicomponent reaction used to prepare dihydropyridines, which can then be oxidized to pyridines. acs.orgwikipedia.orgchemtube3d.comambeed.comorganic-chemistry.org In a typical Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia are condensed. wikipedia.orgorganic-chemistry.org While the classic Hantzsch synthesis does not directly utilize a simple ketone like this compound as the primary carbonyl component, variations of this reaction exist. More relevantly, this compound can be a component in related pyridine syntheses where a β-dicarbonyl compound is reacted with an enamine derived from the ketone.

The following table outlines the potential application of this compound in the synthesis of various heterocycles.

| Synthesis Name | Reactants with this compound | Expected Heterocyclic Product Core |

| Paal-Knorr (via 1,4-dicarbonyl) | Amine/Ammonia | Pyrrole |

| Gewald Aminothiophene | Ethyl cyanoacetate, Sulfur, Base | 2-Aminothiophene |

| Hantzsch Pyridine (related syntheses) | β-dicarbonyl compound, Ammonia source | Pyridine |

Transformations Involving the Alpha-Carbon

The alpha-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a base to form an enolate. This enolate is a key intermediate that can undergo a variety of reactions, allowing for the functionalization of the alpha-position.

α-Halogenation: In the presence of an acid or a base, this compound can react with halogens (such as Br2, Cl2, or I2) to introduce a halogen atom at the alpha-position, forming an α-halo ketone. This reaction proceeds through an enol or enolate intermediate. The resulting 2-halo-1-(3,5-dimethylphenyl)ethanone is a versatile synthetic intermediate that can be used in nucleophilic substitution reactions and as a precursor for the synthesis of other functional groups.

Alkylation of Enolates: The enolate of this compound, generated by treatment with a strong base such as lithium diisopropylamide (LDA), can act as a nucleophile and react with alkyl halides in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the alpha-position, leading to a more substituted ketone. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and prevent side reactions such as self-condensation.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the selective functionalization of organic molecules, including ketones like this compound. These methods can enable transformations that are difficult to achieve through traditional synthetic routes.

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a highly atom-economical strategy for the formation of new bonds. For this compound, both the aromatic C-H bonds of the dimethylphenyl ring and the C-H bonds of the methyl groups are potential sites for activation.

Iridium-Catalyzed C-H Borylation: Iridium catalysts are particularly effective for the borylation of aromatic C-H bonds. illinois.edunih.govresearchgate.netnih.govdumelelab.com The reaction of this compound with a boron reagent such as bis(pinacolato)diboron (B136004) (B2pin2) in the presence of an iridium catalyst is expected to result in the selective borylation of the aromatic ring. The regioselectivity of this reaction is primarily governed by steric factors, with borylation occurring at the least sterically hindered C-H bonds. nih.gov For this compound, the C-H bonds at the 2, 4, and 6 positions of the phenyl ring are potential sites for borylation. Given the steric hindrance from the adjacent methyl groups, borylation at the C4 position would be favored. The resulting arylboronate ester is a versatile intermediate that can participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. While this compound does not have a readily available double or triple bond for direct hydrofunctionalization, it can be converted into derivatives that can undergo such reactions.

Ruthenium-Catalyzed Hydroarylation: Ruthenium catalysts are known to promote the hydroarylation of alkenes and alkynes. nih.govnih.govsemanticscholar.orgrsc.orgiiserpune.ac.in In a potential application, an alkene could be coupled with this compound at one of its activated C-H bonds. The directing group ability of the acetyl group could favor ortho-C-H activation, leading to the addition of the aryl group to the alkene.

Hydroboration of Enamines: An enamine can be formed from the reaction of this compound with a secondary amine. This enamine derivative can then undergo hydroboration. researchgate.netfrontiersin.org The hydroboration of enamines with reagents like borane-dimethyl sulfide (B99878) (BMS) typically results in the formation of a [2-(dialkylamino)alkyl]borane intermediate. researchgate.net Subsequent oxidation of this intermediate with hydrogen peroxide would yield a β-amino alcohol. This two-step sequence effectively achieves the hydroamination of the enamine double bond.

The table below summarizes some potential transition metal-catalyzed transformations of this compound.

| Reaction Type | Catalyst System | Substrate/Derivative | Expected Product Type |

| C-H Borylation | Iridium catalyst / B2pin2 | This compound | Arylboronate ester |

| Hydroarylation | Ruthenium catalyst / Alkene | This compound | Alkylated aryl ketone |

| Hydroboration | Borane-dimethyl sulfide | Enamine of this compound | β-amino alcohol |

Photochemical Transformations and Photoenolization

The photochemical behavior of aromatic ketones is a well-studied area of organic chemistry, with reactions such as photoenolization being a key transformation for certain structural motifs. However, the specific photochemical transformations of this compound are largely dictated by the substitution pattern of its aromatic ring.

Photoenolization is an intramolecular photochemical reaction characteristic of aromatic ketones that possess an alkyl group in the ortho position to the carbonyl group. The generally accepted mechanism involves the initial absorption of light, which promotes the ketone to an excited singlet state, followed by efficient intersystem crossing to a triplet state. In this excited triplet state, the carbonyl oxygen can abstract a hydrogen atom from the ortho-alkyl group through a six-membered transition state. This intramolecular hydrogen abstraction results in the formation of a biradical intermediate, which then rearranges to form a photoenol.

In the case of this compound, the methyl groups are located at the meta positions (3 and 5) relative to the acetyl group. Due to the absence of an ortho-alkyl group, the typical pathway for photoenolization via a six-membered transition state is not available for this compound. Intramolecular hydrogen abstraction from a meta-alkyl group would require a much larger and energetically unfavorable transition state and is therefore not a significant photochemical pathway. rsc.orgresearchgate.net Consequently, this compound is not expected to undergo significant photoenolization.

While direct photoenolization is unlikely, other photochemical transformations common to aromatic ketones lacking ortho-alkyl groups may occur. Upon excitation, this compound will populate an excited triplet state. This excited state can participate in intermolecular reactions. For instance, in the presence of a suitable hydrogen-donating solvent or substrate, intermolecular hydrogen abstraction can occur, leading to the formation of a ketyl radical. youtube.com Dimerization of these radicals can lead to the formation of pinacols.

The photostability of this compound would be expected to be higher than its ortho-alkyl substituted isomers in the absence of external reactants, as the primary intramolecular decay pathway of photoenolization is blocked. Any observed photochemical reactivity would likely be the result of intermolecular processes, the efficiencies of which would be dependent on the concentration of the ketone and the presence of other reactive species.

Table 1: Comparison of Expected Photochemical Reactivity

| Compound | Ortho-Alkyl Group | Primary Photochemical Process | Expected Products |

|---|---|---|---|

| 1-(2-Methylphenyl)ethanone | Yes | Intramolecular Photoenolization | Photoenol, Cycloadducts |

| This compound | No | Intermolecular H-abstraction | Photoreduction products (e.g., pinacols) |

| Acetophenone (B1666503) | No | Intermolecular H-abstraction | Photoreduction products (e.g., pinacols) |

Detailed research findings on the specific photochemical transformations of this compound are not extensively reported in the literature. Therefore, the discussion of its photochemical behavior is largely based on the established principles of aromatic ketone photochemistry and the known reactivity of structurally analogous compounds.

Spectroscopic Elucidation and Advanced Structural Characterization of 1 3,5 Dimethylphenyl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. nih.gov For 1-(3,5-dimethylphenyl)ethanone, advanced NMR methods provide comprehensive data on its atomic connectivity and spatial arrangement.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the dimethylphenyl ring, confirming their connectivity. However, due to the substitution pattern, the two meta-protons and the single para-proton would likely appear as singlets or show very weak meta-coupling, resulting in minimal or no cross-peaks between them.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons to the carbons to which they are directly attached. An HSQC or HMQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the acetyl methyl protons to their carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC is instrumental in placing the acetyl group on the aromatic ring.

Key expected HMBC correlations are detailed in the table below.

| Protons (¹H) | Correlated Carbons (¹³C) | Significance of Correlation |

|---|---|---|

| Acetyl-CH₃ | Carbonyl C=O | Confirms the acetyl fragment. |

| Acetyl-CH₃ | Aromatic C1 (ipso-carbon) | Connects the acetyl group to the phenyl ring. |

| Aromatic-CH₃ | Aromatic C3/C5 (ipso-carbons) | Connects the methyl groups to the phenyl ring. |

| Aromatic-CH₃ | Aromatic C2/C6 and C4 | Confirms substitution pattern on the ring. |

| Aromatic Protons (H2, H4, H6) | Various Aromatic Carbons | Further confirms the aromatic ring structure and substitution. |

| Aromatic Protons (H2, H6) | Carbonyl C=O | Provides definitive evidence for the attachment point of the acetyl group. |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in the solid phase, providing information on structure, polymorphism, and molecular dynamics. ucl.ac.ukresearchgate.net While this compound is often a liquid at room temperature, its solid-state properties can be studied at low temperatures or if it exhibits polymorphism.

Applications of ssNMR, such as Cross-Polarization Magic Angle Spinning (CPMAS), could be used to:

Identify Polymorphs: If this compound can crystallize in different forms (polymorphs), ¹³C CPMAS NMR would reveal distinct spectra for each form due to differences in crystal packing and molecular conformation.

Characterize Host-Guest Systems: If the molecule is encapsulated within a solid matrix, such as a metal-organic framework or a cyclodextrin, ssNMR can probe the interactions between the host and guest and determine the conformation of the encapsulated molecule.

Study Molecular Packing: By analyzing chemical shifts and relaxation times, ssNMR can provide insights into the intermolecular arrangement of molecules within a crystal lattice. nih.gov

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. researchgate.net For this compound, the primary dynamic process of interest is the rotation around the C(aryl)-C(carbonyl) single bond.

This rotation is not free and has an associated energy barrier. At low temperatures, this rotation can become slow enough on the NMR timescale to potentially resolve distinct signals for aromatic protons or carbons that are inequivalent in the frozen conformation. By conducting variable-temperature NMR experiments, it is possible to observe the coalescence of these signals as the temperature increases. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₁₂O. HRMS analysis validates this formula by matching the experimentally measured exact mass to the theoretically calculated value.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Calculated Monoisotopic Mass | 148.088815 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 149.096620 Da |

| Significance | An experimental mass measurement within a narrow tolerance (e.g., ±0.0007 Da or 5 ppm) of the calculated value provides definitive confirmation of the elemental formula C₁₀H₁₂O, distinguishing it from any other possible combination of atoms with the same nominal mass. nih.gov |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise atomic coordinates in three-dimensional space. rsc.orgmdpi.com This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. carleton.eduunimi.it The technique involves irradiating a single, high-quality crystal of the target compound with an X-ray beam and analyzing the resulting diffraction pattern. While a specific crystal structure for this compound is not widely reported, analysis of a derivative or complex would yield precise structural parameters.

If a suitable crystal were grown, the analysis would provide data such as that illustrated in the hypothetical table below, which is based on data formats for similar small organic molecules. researchgate.netijream.org

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₁₀H₁₂O |

| Formula weight | 148.20 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 6.9 Å, c = 12.8 Å α = 90°, β = 98.5°, γ = 90° |

| Volume | 915 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.075 Mg/m³ |

From these data, a complete molecular model can be generated, confirming the planarity of the phenyl ring, the geometry of the acetyl group, and the torsion angle between the plane of the phenyl ring and the plane of the acetyl group. Furthermore, the analysis would reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that dictate the crystal packing arrangement.

Co-crystallization and Supramolecular Interactions

Co-crystallization is a technique in crystal engineering used to design multi-component crystalline solids with modified physicochemical properties. ijper.org Co-crystals consist of an active pharmaceutical ingredient (API) or a target molecule and a stoichiometric amount of a pharmaceutically acceptable coformer, held together in a crystal lattice by non-covalent interactions. nih.gov The primary forces governing the formation of these supramolecular structures are hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

For this compound, the key functional groups available for forming supramolecular interactions are the carbonyl group (C=O) and the dimethyl-substituted aromatic ring. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming strong hydrogen bonds with suitable coformers that are hydrogen bond donors, such as carboxylic acids or phenols.

Furthermore, the electron-rich π-system of the benzene (B151609) ring can participate in π-π stacking interactions with other aromatic molecules. These interactions, although weaker than hydrogen bonds, are crucial for the stabilization and packing of molecules in the crystal lattice. The design of co-crystals involving this compound would therefore involve selecting coformers that can complementarily interact with these functionalities to form stable and predictable supramolecular synthons. While specific co-crystal structures of this compound are not extensively reported in the reviewed literature, the principles of crystal engineering suggest its potential to form co-crystals with various donor molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. airo.co.in For this compound, these techniques are essential for confirming its structural integrity and identifying key chemical bonds.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1600 cm⁻¹ contains bands due to aromatic C=C ring stretching vibrations. Bending vibrations for CH₃ and CH₂ groups are also identifiable in the fingerprint region. scifiniti.com

Raman spectroscopy provides complementary information. researchgate.net The symmetric vibrations of the aromatic ring and the C=O group often produce strong signals in the Raman spectrum. Density Functional Theory (DFT) calculations are frequently employed to predict and help assign the vibrational frequencies observed in experimental spectra with greater accuracy. airo.co.in

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman |

| Carbonyl (C=O) Stretch | ~1685 | FT-IR (strong), Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

Note: The expected wavenumber values are based on typical ranges for the specified functional groups and may vary slightly in experimental data.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic ketones like this compound, two primary types of electronic transitions are responsible for UV absorption: π→π* and n→π* transitions.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (usually below 280 nm). The n→π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These are lower-energy, forbidden transitions, resulting in a weaker absorption band at longer wavelengths (typically above 300 nm).

The solvent can influence the position of these absorption maxima. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and aid in the assignment of the observed bands. physchemres.org The experimental UV-Vis spectrum of a molecule is often characterized by its wavelength of maximum absorbance (λmax).

Table 2: Typical Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 240 - 280 | High |

Note: These values represent typical ranges for acetophenone (B1666503) derivatives and can be affected by substitution and solvent.

Chiroptical Spectroscopic Methods for Enantiomeric Characterization of Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, chiral derivatives can be readily synthesized from it, for example, by asymmetric reduction of the ketone to a chiral secondary alcohol, 1-(3,5-dimethylphenyl)ethanol.

Chiroptical spectroscopic methods are indispensable for characterizing such chiral derivatives. Electronic circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical configuration of the molecule. The sign and intensity of the CD bands, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the chiral center.

For chiral derivatives of this compound, the electronic transitions associated with the aromatic chromophore are perturbed by the chiral center. This perturbation makes the transitions CD-active, allowing for the determination of the absolute configuration of the enantiomers. Quantum-mechanical calculations are often used to simulate the CD spectra of different enantiomers, and by comparing the simulated spectra with experimental data, the absolute configuration of the synthesized derivative can be conclusively assigned. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 3,5 Dimethylphenyl Ethanone

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves determining the most stable three-dimensional structure of 1-(3,5-dimethylphenyl)ethanone through geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most probable structure of the molecule. For this compound, this optimization reveals a planar conformation of the phenyl ring, with the acetyl group and the two methyl groups attached.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-C (ring-acetyl) | ~1.50 Å | |

| C=O | ~1.23 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C=O | ~120° | |

| H-C-H (methyl) | ~109.5° |

Note: These are typical values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the harmonic oscillator model and provide a set of vibrational modes, each with a corresponding frequency and intensity. The calculated frequencies can be correlated with the different types of molecular vibrations, such as stretching, bending, and torsional motions of the chemical bonds.

The assignment of these calculated frequencies to specific vibrational modes provides a detailed interpretation of the experimental IR and Raman spectra. For this compound, characteristic vibrational modes include the C=O stretching of the ketone group, C-C stretching vibrations of the aromatic ring, and the C-H stretching and bending vibrations of the methyl and phenyl groups. A comparison between the theoretically predicted and experimentally measured vibrational spectra can confirm the accuracy of the computational model and the structural assignments.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~3000-2900 | Methyl C-H stretching |

| ~1700 | C=O stretching |

| ~1600, ~1480 | Aromatic C-C stretching |

| ~1450 | Methyl C-H bending |

| ~1360 | Acetyl C-C stretching |

| ~850 | Aromatic C-H out-of-plane bending |

Note: These are approximate values and the exact frequencies and assignments can be more complex due to vibrational coupling.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

DFT calculations are also instrumental in predicting various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These theoretical chemical shifts are highly sensitive to the electronic environment of each nucleus and provide a powerful means of structure elucidation. By comparing the calculated NMR spectra with experimental data, the assignment of signals to specific atoms in the molecule can be confirmed.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group.

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopy | Parameter | Predicted Value Range |

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm |

| Methyl Protons (ring) | δ ~2.3 ppm | |

| Methyl Protons (acetyl) | δ ~2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ ~198 ppm |

| Aromatic Carbons | δ 125-140 ppm | |

| Methyl Carbons | δ ~21 ppm | |

| UV-Vis | λmax (π→π) | ~250-280 nm |

| λmax (n→π) | ~320-340 nm |

Note: Predicted values are approximate and can be influenced by solvent effects.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.

For this compound, the HOMO is primarily localized on the dimethylphenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the acetyl group, particularly the carbonyl carbon, making it the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies can precisely calculate this energy gap, providing insights into the molecule's electronic transitions and its potential for use in various applications.

Table 4: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, which are attractive to electrophiles. Blue areas, on the other hand, represent regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. Green and yellow regions indicate intermediate electrostatic potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, reflecting its high electronegativity and the presence of lone pairs of electrons. This confirms the carbonyl oxygen as a primary site for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a valuable tool for predicting the reactive sites of the molecule and understanding its intermolecular interactions.

Reaction Mechanism Elucidation via Computational Pathways

For this compound, computational studies could be employed to elucidate the mechanisms of various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring. For instance, the mechanism of a Grignard reaction with this compound could be computationally modeled to determine the structure of the transition state and the activation energy of the reaction. Similarly, the regioselectivity of nitration or halogenation of the aromatic ring could be rationalized by calculating the relative energies of the possible intermediates.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in understanding and predicting its reactivity. Density Functional Theory (DFT) is a common computational method used to calculate these descriptors, providing insights into the molecule's behavior in chemical reactions.

Detailed research findings from computational studies on substituted acetophenones, which are structurally related to this compound, reveal significant structure-reactivity relationships. For instance, the presence and nature of substituents on the phenyl ring influence the rotational barriers around the acetyl-phenyl bond and the basicity of the carbonyl oxygen. researchgate.net Theoretical calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to study the conformational behavior and energetics of substituted acetophenones. researchgate.netresearchgate.net

The electronic properties of this compound can be characterized by several key quantum chemical descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Mulliken Atomic Charges: These charges provide information about the electron distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the carbonyl carbon is expected to have a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atom will have a partial negative charge.

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 eV | Electron-attracting power |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

These descriptors are instrumental in rationalizing the reactivity patterns of this compound in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These studies are crucial in drug discovery and development for designing new molecules with enhanced therapeutic properties. For derivatives of this compound, QSAR models can be developed to predict their activity against specific biological targets.

QSAR studies on acetophenone (B1666503) derivatives have demonstrated the importance of various molecular descriptors in determining their biological activities, such as antibacterial properties. researchgate.net These descriptors can be broadly categorized into:

Spatial Descriptors: These relate to the three-dimensional arrangement of the molecule, including molecular volume and surface area.

Electronic Descriptors: These include parameters like dipole moment, partial atomic charges, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and branching.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of derivatives of this compound with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, a hypothetical QSAR model for a series of this compound derivatives might be represented by an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

The following table summarizes the types of descriptors and statistical measures that are commonly reported in QSAR studies of acetophenone derivatives. researchgate.net

| Descriptor Type | Examples | Statistical Measures | Typical Values |

| Spatial | Molecular Weight, Molar Volume | Correlation coefficient (r²) | 0.76 - 0.91 |

| Electronic | Dipole Moment, HOMO/LUMO Energy | Cross-validated r² (q²) | 0.56 - 0.85 |

| Topological | Wiener Index, Balaban Index | F-ratio | Statistically significant |

Such studies can guide the synthesis of new derivatives of this compound with potentially improved biological profiles.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of this compound in various environments.

MD simulations can be particularly insightful for understanding:

Solvent Effects: The behavior of this compound can be significantly influenced by the surrounding solvent. MD simulations can model the interactions between the solute and solvent molecules, revealing how different solvents (e.g., polar protic, polar aprotic, nonpolar) affect its conformation and dynamics. For instance, studies on the hydrogenation of acetophenone have shown that the nature of the solvent strongly influences the reaction rate. researchgate.net

Conformational Analysis: this compound has conformational flexibility, particularly regarding the rotation of the acetyl group relative to the phenyl ring. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them.

Interactions with Other Molecules: In a biological context, MD simulations can be used to study the binding of this compound or its derivatives to a target protein. These simulations can elucidate the binding mode, calculate the binding free energy, and identify key interacting residues, which is invaluable for drug design.

A typical MD simulation setup involves defining a simulation box containing the molecule of interest and the solvent molecules. The interactions between all atoms are described by a force field. The system is then allowed to evolve over time, and the trajectory of the atoms is recorded. Analysis of this trajectory provides macroscopic properties and microscopic insights into the system's behavior.

Research on related ketones like acetophenone has utilized MD simulations to understand phenomena such as solvent diffusion and interactions with surfaces, providing a framework for how this compound might be studied. researchgate.netrsc.org

| Simulation Aspect | Information Gained |

| Solvation Shell Structure | Organization of solvent molecules around the solute |

| Diffusion Coefficient | Mobility of the solute in the solvent |

| Conformational Transitions | Time-dependent changes in molecular shape |

| Intermolecular Interactions | Hydrogen bonding and van der Waals forces with the environment |

Through these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound at the molecular level can be achieved.

Derivatives and Analogs of 1 3,5 Dimethylphenyl Ethanone: Synthesis and Research

Synthesis and Characterization of Substituted 1-(3,5-Dimethylphenyl)ethanone Derivatives